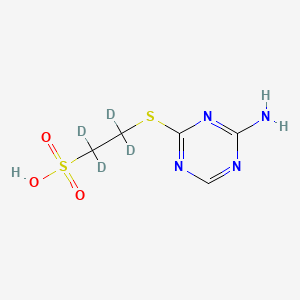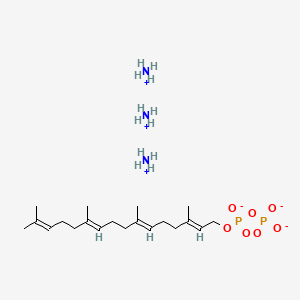buta-1,3-diene CAS No. 151832-72-3](/img/structure/B587655.png)
2,3-Bis[(~2~H_3_)methyl](~2~H_4_)buta-1,3-diene
Overview
Description
2,3-Bis(~2~H_3_)methylbuta-1,3-diene is a chemical compound that belongs to the class of butadienes. It is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, in its molecular structure. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, particularly in the field of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(~2~H_3_)methylbuta-1,3-diene typically involves the reaction of functionalized vinyl phosphates and vinyl phosphordiamidates with organometallic reagents. For instance, vinyl phosphates can be converted into tri- and tetrasubstituted buta-1,3-dienes via reactions with aryllithium reagents . The reaction conditions often require the use of catalysts such as iron, nickel, or palladium to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of buta-1,3-diene compounds, including 2,3-Bis(~2~H_3_)methylbuta-1,3-diene, can be achieved through the cracking of petroleum. This process involves the thermal decomposition of hydrocarbons to produce smaller molecules, which are then separated and purified through distillation and other chemical methods .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(~2~H_3_)methylbuta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents such as Grignard reagents and aryllithium reagents. The reactions often require specific catalysts and controlled conditions to achieve the desired products .
Major Products
The major products formed from these reactions can include substituted alkenes, α,β-unsaturated ketones, and other functionalized hydrocarbons .
Scientific Research Applications
2,3-Bis(~2~H_3_)methylbuta-1,3-diene has several scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the synthesis of complex organic molecules.
Biology: The isotopic labeling can be useful in tracing metabolic pathways and studying enzyme mechanisms.
Medicine: It can be used in the development of pharmaceuticals and in drug metabolism studies.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-Bis(~2~H_3_)methylbuta-1,3-diene exerts its effects depends on the specific reactions it undergoesThe molecular targets and pathways involved can vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-Bis(~2~H_3_)methylbuta-1,3-diene include other butadienes and isotopically labeled hydrocarbons. Examples include:
Uniqueness
The uniqueness of 2,3-Bis(~2~H_3_)methylbuta-1,3-diene lies in its isotopic labeling, which can provide valuable insights into reaction mechanisms and kinetics that are not possible with non-labeled compounds. This makes it a valuable tool in various scientific research fields .
Properties
IUPAC Name |
1,1,4,4-tetradeuterio-2,3-bis(trideuteriomethyl)buta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-5(2)6(3)4/h1,3H2,2,4H3/i1D2,2D3,3D2,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJHPPZKZZWAKF-ZRKGKEHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C(C(=C([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746064 | |
| Record name | 2,3-Bis[(~2~H_3_)methyl](~2~H_4_)buta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151832-72-3 | |
| Record name | 2,3-Bis[(~2~H_3_)methyl](~2~H_4_)buta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 151832-72-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester](/img/structure/B587574.png)


![1,3,6,8-Tetrahydroimidazo[4,5-e]benzimidazole-2,7-dione](/img/structure/B587578.png)




